molecular formula C9H6BrClN2O B8771021 8-Bromo-2-chloro-3-methylquinazolin-4(3H)-one

8-Bromo-2-chloro-3-methylquinazolin-4(3H)-one

Cat. No. B8771021
M. Wt: 273.51 g/mol
InChI Key: IMXVZRDJIGROBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-chloro-3-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H6BrClN2O and its molecular weight is 273.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-2-chloro-3-methylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2-chloro-3-methylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Bromo-2-chloro-3-methylquinazolin-4(3H)-one

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

8-bromo-2-chloro-3-methylquinazolin-4-one

InChI

InChI=1S/C9H6BrClN2O/c1-13-8(14)5-3-2-4-6(10)7(5)12-9(13)11/h2-4H,1H3

InChI Key

IMXVZRDJIGROBV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C(=CC=C2)Br)N=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 8-bromo-3-methylquinazoline-2,4(1H,3H)-dione (722b, 1.14 g, 4.47 mmol), phosphoryl trichloride (4.09 mL, 44.7 mmol), and N-ethyl-N-isopropylpropan-2-amine (3.11 mL, 17.88 mmol) was stirred at reflux for 19 h. The reaction mixture was concentrated, diluted with ice, basicified with 10 N NaOH to ˜pH 10, filtered, and washed with water to give brown solid. The solid was transferred to an Erlenmeyer flask and dissolved in DCM when a small aqueous layer formed; this was partitioned in a separatory funnel. The organic layer was partially concentrated, loaded onto the column and was purified via automated flash chromatography (silica gel) with 0-40% EtOAc in hexanes to give 8-bromo-2-chloro-3-methylquinazolin-4(3H)-one (722) (1.03 g, 3.77 mmol, 84% yield) as a light yellow solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.77 (s, 3H) 7.35 (t, J=7.92 Hz, 1H) 8.02 (dd, J=7.82, 1.37 Hz, 1H) 8.21 (dd, J=8.02, 1.37 Hz, 1H). MS (ESI, pos. ion) m/z: 273.9/275.9 (M+1).
Name
8-bromo-3-methylquinazoline-2,4(1H,3H)-dione
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
4.09 mL
Type
reactant
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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